molecular formula C12H21NO4 B108726 Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate CAS No. 1314419-65-2

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

Cat. No. B108726
CAS RN: 1314419-65-2
M. Wt: 243.3 g/mol
InChI Key: PKDQVUYUWUHNMG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is an important building block in organic synthesis. It is a chiral amino acid derivative and can be used in a variety of applications, from pharmaceuticals to cosmetics. It has been used in the synthesis of peptides, peptidomimetics, and other molecules with potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Enantioselective Synthesis

  • Boron Trifluoride Etherate-Assisted Ring Opening : Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is used in the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine through boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium (Deng & Mani, 2005).

Synthesis of Functionalized Compounds

  • Phosphine-Catalyzed Annulation : This chemical acts as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Catalytic Reactions

  • Palladium-Catalyzed α-Arylation : It's used in palladium-catalyzed α-arylation of N-Boc pyrrolidine, showcasing its role in creating structurally diverse compounds with potential applications in pharmaceuticals (Barker et al., 2011).

Dynamic Kinetic Resolution

  • Stereoselective Synthesis of Iso-Dolaproine : The dynamic kinetic resolution technique using this compound aids in the multigram-scale synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine (Lavergne et al., 2001).

Chemoenzymatic Preparations

  • Preparation of Non-Racemic N-Boc-Piperidine-3,5-Dicarboxylic Acid : This compound is instrumental in the chemoenzymatic preparation of metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).

Enantioselective Hydrogenation

  • Aminoalcohol Modifier in Hydrogenation of Ethyl Pyruvate : The compound has been used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina, achieving high enantiomeric excess in (R)-ethyl lactate (Minder et al., 1995).

Synthetic Applications

  • Synthesis of Non-Peptidic αvβ6 Integrin Antagonist : It's used in the diastereoselective synthesis of potential therapeutic agents for treating Idiopathic Pulmonary Fibrosis (Anderson et al., 2016).

Enzymatic Synthesis

  • Chiral Alcohol Production : The compound is involved in enzymatic processes to synthesize chiral alcohols, vital for pharmaceutical intermediates (Itoh et al., 2002).

Chemical Synthesis

  • Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione : It's used in the synthesis of important intermediates of new insecticides (Obreza & Urleb, 2003).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and describes how the compound interacts with biological systems .

Safety and Hazards

This information is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes details on the compound’s toxicity, flammability, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDQVUYUWUHNMG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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